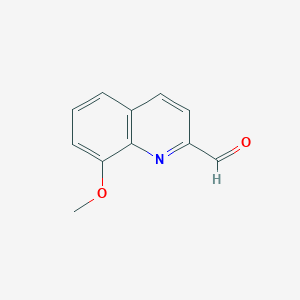

8-Methoxyquinoline-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

8-methoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFAZCYUMXZXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364286 | |

| Record name | 8-methoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-64-4 | |

| Record name | 8-Methoxyquinoline-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103854-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Quinoline Scaffold

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govtandfonline.comnih.gov Its structural framework is considered a "privileged scaffold" because it can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govtandfonline.com This versatility has made quinoline and its derivatives integral to the development of numerous therapeutic agents. nih.govfrontiersin.org

Quinoline-based compounds have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The adaptability of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties and biological activity. frontiersin.org This has led to the development of a multitude of quinoline derivatives that are currently in clinical use or undergoing investigation for treating various diseases. tandfonline.com

The Research Landscape of 8 Methoxyquinoline 2 Carbaldehyde

Within the vast family of quinoline (B57606) derivatives, 8-Methoxyquinoline-2-carbaldehyde stands out as a compound of considerable interest in chemical synthesis and materials science. Its structure, featuring a methoxy (B1213986) group at the 8-position and a carbaldehyde (aldehyde) group at the 2-position, provides a unique combination of electronic and steric properties that make it a valuable building block.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | sigmaaldrich.comuni.lu |

| Molecular Weight | 187.19 g/mol | sigmaaldrich.com |

| CAS Number | 103854-64-4 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | WXFAZCYUMXZXBA-UHFFFAOYSA-N | sigmaaldrich.com |

The presence of the aldehyde group makes this compound a versatile precursor for the synthesis of more complex molecules. Aldehydes are highly reactive functional groups that can participate in a wide range of chemical transformations, including condensation reactions to form Schiff bases and other heterocyclic compounds.

Scope and Objectives of Academic Investigation

Reactivity of the Carbaldehyde Moiety

The aldehyde group at the C-2 position of the quinoline ring is the primary site for a variety of nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent heterocyclic nitrogen, which enhances the electrophilicity of the carbonyl carbon.

Condensation Reactions with Amines and Hydrazines: Schiff Base Formation

The reaction of this compound with primary amines and hydrazines readily forms Schiff bases, also known as imines or azomethines. This condensation reaction is a cornerstone of its derivatization, providing a facile route to a wide array of new compounds with potential applications in medicinal chemistry and materials science. mdpi.commediresonline.orgnih.govresearchgate.net The formation of the carbon-nitrogen double bond is typically acid-catalyzed and proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule. researchgate.net

The general mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde. Proton transfer and subsequent dehydration lead to the final Schiff base product. These derivatives are significant as they can act as ligands for metal complexes and are intermediates in the synthesis of various heterocyclic systems. nih.govresearchgate.net

| Reactant | Product | Reaction Conditions | Reference |

| Primary Amines (e.g., aniline (B41778) derivatives) | N-Aryl-1-(8-methoxyquinolin-2-yl)methanimine | Acid or base catalysis, various solvents | mdpi.com |

| Hydrazine Hydrate | This compound hydrazone | Reflux in ethanol | ecorfan.org |

| Substituted Hydrazines (e.g., phenylhydrazine) | N-Aryl-N'-(8-methoxyquinolin-2-ylmethylene)hydrazine | Varies | ecorfan.org |

| 8-aminoquinoline | Schiff base ligand | Methanol, reflux | nih.gov |

| para-aminophenol | Schiff base derivative | Not specified | mediresonline.org |

Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 8-methoxyquinoline-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of oxidizing agents. While specific conditions for the oxidation of this compound are not extensively detailed in the provided literature, the synthesis of quinoline-2-carboxylic acid derivatives from their corresponding aldehydes is a known transformation. ajchem-a.com General methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants such as silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions on the sensitive quinoline ring and methoxy (B1213986) group. The resulting 8-methoxyquinoline-2-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceuticals.

Knoevenagel Condensation Reactions

This compound is a suitable substrate for the Knoevenagel condensation, a reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.comthermofisher.com This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of α,β-unsaturated compounds. bas.bgvaia.com

The mechanism typically begins with the deprotonation of the active methylene compound by a weak base, such as piperidine (B6355638) or an amine, to form a resonance-stabilized carbanion. mychemblog.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. youtube.com The reaction is often driven to completion by the removal of water. thermofisher.com

Common active methylene compounds used in Knoevenagel condensations include malonic acid, diethyl malonate, malononitrile, and cyanoacetic acid. mychemblog.combas.bg The products of these reactions with this compound would be various substituted alkenes, which are versatile intermediates for further synthetic transformations.

Reactivity of the Methoxy Substituent and Quinoline Nitrogen

Electrophilic Aromatic Substitution Patterns

The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In quinoline itself, electrophilic attack is generally favored on the benzene (B151609) ring (carbocycle) at positions 5 and 8, as this avoids disruption of the aromaticity of the pyridine (B92270) ring. youtube.com

The presence of the electron-donating methoxy group at the 8-position further activates the benzene portion of the quinoline ring towards electrophilic attack. wikipedia.org Specifically, the methoxy group is an ortho-, para-director. In the case of 8-methoxyquinoline (B1362559), the para-position (C5) and the ortho-position (C7) are activated.

A study on the bromination of 8-methoxyquinoline revealed that the reaction with molecular bromine furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net This indicates a strong directing effect of the methoxy group to the C5 position. The reaction of 8-methoxyquinoline with a mixture of concentrated sulfuric and nitric acid results in the formation of 5-nitro-8-methoxyquinoline, further demonstrating the directing influence of the methoxy group. nnpub.org

Nucleophilic Reactions at the Quinoline Nitrogen

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a nucleophile or a base. It can be protonated by acids or alkylated by electrophiles. While specific examples of nucleophilic reactions directly at the quinoline nitrogen of this compound are not detailed, the general reactivity of the quinoline nitrogen is well-established. ecorfan.org

The pyridine ring in quinoline is electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or upon N-alkylation. nih.gov The presence of the aldehyde group at the 2-position, being an electron-withdrawing group, can influence the reactivity of the quinoline nitrogen, potentially making it less basic compared to unsubstituted quinoline. However, the nitrogen's lone pair remains available for reactions such as the formation of N-oxides or quaternization with alkyl halides. These transformations can significantly alter the electronic properties and subsequent reactivity of the entire molecule.

Reaction Mechanisms and Pathways: Kinetic and Thermodynamic Considerations

A thorough review of available scientific literature and chemical databases did not yield specific experimental or computational data regarding the kinetic and thermodynamic considerations of reaction mechanisms and pathways for this compound. While general reaction types such as the Vilsmeier-Haack synthesis of quinoline aldehydes and their subsequent derivatization through condensation reactions are known, detailed quantitative studies on the reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for this specific compound are not publicly available.

General principles of physical organic chemistry allow for a qualitative discussion of the factors that would influence the kinetics and thermodynamics of its reactions. For instance, the rate of electrophilic substitution reactions on the quinoline ring would be influenced by the electron-donating effect of the methoxy group. Similarly, the kinetics of condensation reactions at the carbaldehyde group would be affected by the electrophilicity of the carbonyl carbon and the nucleophilicity of the reacting amine.

The thermodynamics of these reactions would be governed by the relative stabilities of the reactants and products. For example, the formation of a Schiff base from this compound and an amine is expected to be a reversible process, with the equilibrium position depending on the specific reactants and reaction conditions.

However, in the absence of specific research findings, any detailed discussion would be speculative. The generation of data tables with kinetic and thermodynamic values is not possible based on the currently accessible information. Further experimental or computational research would be required to elucidate the precise kinetic and thermodynamic profiles of reactions involving this compound.

Coordination Chemistry and Metallosupramolecular Architectures of 8 Methoxyquinoline 2 Carbaldehyde Derivatives

8-Methoxyquinoline-2-carbaldehyde as a Ligand in Metal Complexation

This compound serves as a foundational building block for the synthesis of more complex ligands, often through condensation reactions to form Schiff bases. These derivatives have demonstrated a strong capacity for metal chelation, a property enhanced by the quinoline (B57606) nitrogen and the oxygen atom of the aldehyde or a modified functional group.

Coordination Modes and Binding Sites

The coordination of this compound derivatives with metal ions typically occurs through the nitrogen atom of the quinoline ring and an oxygen atom from a substituent at the 2-position, which is often a modified carbaldehyde group. This bidentate chelation forms a stable five-membered ring with the metal center.

For instance, Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde coordinate to metal ions as bidentate ligands through the deprotonated phenolic oxygen and the imine nitrogen. jchemlett.com Similarly, derivatives of 8-hydroxyquinoline (B1678124) act as potent chelators with two electron donor sites: the quinoline ring nitrogen and the phenolate (B1203915) oxygen. researchgate.net This chelation is a key feature that contributes to the stability and properties of the resulting metal complexes. In some cases, the ligand can act as a tridentate donor, involving the quinoline nitrogen, the methoxy (B1213986) oxygen, and the aldehyde oxygen, although this is less common. The specific coordination mode can be influenced by the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.

Chelation Effects and Stability of Metal Complexes

The chelation of metal ions by this compound derivatives leads to the formation of highly stable metal complexes. This enhanced stability, known as the chelate effect, is a result of the favorable thermodynamics of forming a ring structure with the metal ion.

Studies on related 8-hydroxyquinoline derivatives have shown that the stability of their metal complexes can vary depending on the metal ion. For example, with Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde, Cu(II) complexes have been found to exhibit higher stability compared to their Zn(II) counterparts. acs.org The stability of these complexes is a critical factor in their potential applications. For instance, in medicinal chemistry, the stability of a metal-based drug can influence its bioavailability and mechanism of action. nih.gov The presence of the methoxy group at the 8-position can also influence the electronic properties of the quinoline ring system, thereby affecting the stability and reactivity of the metal complexes. Furthermore, the stability of metal complexes with 8-mercaptoquinoline (B1208045) derivatives is influenced by the position of alkyl substituents, with steric hindrance from a group in the 2-position potentially lowering the metal-ligand bond strength. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Ni(II), Fe(III), Ru(III), V(IV))

A wide range of transition metal complexes have been synthesized using ligands derived from this compound.

Cu(II) and Zn(II) Complexes: Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde have been used to synthesize Cu(II) and Zn(II) complexes. acs.org These complexes have been characterized by techniques such as FTIR, UV-visible absorption, NMR, and mass spectrometry. acs.org Single-crystal X-ray diffraction has been employed to determine their solid-state structures. acs.org

Ni(II) Complexes: Nickel(II) complexes have been synthesized with tridentate 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, where the coordination environment consists of four oxygen and two nitrogen atoms. researchgate.net

Fe(III) Complexes: The complexation of Fe(III) with 8-hydroxyquinoline derivatives has been studied, with the formation of stable chelates being a key feature. researchgate.net

Ru(III) and V(IV) Complexes: While specific examples with this compound are less common in the provided search results, the broader class of quinoline derivatives is known to form complexes with these metals. For example, oxidovanadium(IV) complexes have been developed from benzohydrazones derived from 8-hydroxyquinoline-2-carbaldehyde. acs.org

The synthesis often involves a one-pot reaction where the ligand is formed in situ followed by the addition of the metal salt. acs.org

Lanthanide Metal Complexes for Luminescent Applications

Ligands derived from this compound are also of interest for the formation of luminescent lanthanide complexes. The quinoline moiety can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. researchgate.netresearchgate.net This process, known as sensitized luminescence, is crucial for applications in bio-imaging and sensing.

The design of these complexes often focuses on creating a coordination environment that protects the lanthanide ion from non-radiative deactivation pathways, thereby enhancing its luminescence. researchgate.net While the search results highlight the general use of lanthanide complexes in luminescent applications and the importance of the ligand in sensitizing the metal's emission, specific examples detailing the synthesis of lanthanide complexes directly from this compound are not explicitly provided. However, the principles of lanthanide coordination chemistry suggest that this scaffold would be a suitable starting point for creating such luminescent probes. acs.orgchemistryviews.org

Structural Elucidation of Metal Complexes

For complexes of this compound derivatives, single-crystal X-ray diffraction has been used to confirm the coordination modes of the ligands and the geometry of the metal centers. For example, the structures of Cu(II) and Zn(II) complexes with Schiff bases of 8-hydroxyquinoline-2-carbaldehyde have been determined by this method. acs.org Similarly, the crystal structure of a nickel(II) complex with an 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone ligand has been elucidated. researchgate.net

In addition to X-ray crystallography, other techniques are employed to characterize these complexes in both solid-state and solution. These include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. scirp.orgsphinxsai.com

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to determine the stability constants of the complexes in solution. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed information about the structure of the ligand in the coordinated state. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR gives insights into the electronic environment of the metal ion. acs.org

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complexes. acs.org

These combined techniques provide a comprehensive understanding of the structure and bonding in metal complexes of this compound derivatives.

Below is a table summarizing the characterization data for a representative complex.

| Technique | Observation | Reference |

| Elemental Analysis | Confirms the stoichiometry of the complex. | acs.org |

| FTIR Spectroscopy | Shifts in ν(C=N) and ν(C-O) bands indicate coordination. | acs.org |

| UV-Vis Spectroscopy | Reveals d-d transitions and charge transfer bands. | acs.org |

| Mass Spectrometry | Provides the molecular ion peak, confirming the complex formation. | acs.org |

| X-ray Diffraction | Determines the precise bond lengths, angles, and coordination geometry. | acs.org |

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

In a representative crystal structure of a related derivative, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, the quinoline fused-ring system is nearly planar. nih.gov The crystal system is typically monoclinic with a P21/n space group. nih.gov Such studies confirm the arrangement of atoms and the stereochemistry, which are crucial for interpreting the properties and potential applications of these compounds. mkuniversity.ac.in The precise geometry, including the planarity of the quinoline system and the orientation of substituent groups, is determined with high accuracy. nih.govresearchgate.net

For instance, the analysis of C₁₁H₈ClNO₂, a related methoxyquinoline carbaldehyde derivative, provided detailed crystallographic data, which is essential for understanding how these ligands pack in the solid state and interact with metal centers. nih.govresearchgate.net The structure is often solved using direct methods and refined by full-matrix least-squares procedures to achieve accurate atomic positions and thermal parameters. mkuniversity.ac.in

Table 1: Crystallographic Data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClNO₂ |

| Molecular Weight ( g/mol ) | 221.63 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.4763 (8) |

| b (Å) | 3.9246 (2) |

| c (Å) | 17.6295 (9) |

| β (°) | 104.802 (3) |

| Volume (ų) | 968.36 (9) |

| Z | 4 |

| Temperature (K) | 290 |

| R-factor | 0.037 |

This table presents data for a closely related compound to illustrate typical crystallographic findings in this class of molecules.

Spectroscopic Signatures in Metal-Ligand Interactions

Spectroscopic techniques are vital for characterizing the formation and structure of metal complexes in various states. FTIR, UV-Vis, and NMR spectroscopy are commonly employed to probe the interactions between ligands derived from this compound and metal ions. acs.orgscirp.org

Fourier Transform Infrared (FTIR) Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. For Schiff base derivatives of 8-hydroxyquinoline, the C=N (imine) stretching vibration, typically found around 1636 cm⁻¹, and the C-O stretching vibration from the quinoline ring are particularly informative. acs.org Coordination to a metal ion typically results in a shift of these bands, indicating the involvement of the imine nitrogen and the quinoline nitrogen in binding. scirp.orgscirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these ligands and their metal complexes provide insight into the metal-ligand interactions. The ligands themselves exhibit absorption bands in the UV region corresponding to π→π* transitions within the aromatic quinoline system. acs.org Upon coordination with a metal ion, new absorption bands may appear, often in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. For example, the UV-Vis spectrum of a Schiff base ligand derived from 8-hydroxyquinoline-2-carbaldehyde shows a maximum absorption (λₘₐₓ) at approximately 412-422 nm in solution. acs.org The formation of a copper(II) complex can cause shifts in these bands, reflecting the new electronic environment. acs.org

Table 2: Selected Spectroscopic Data for a Schiff Base Derivative of 8-Hydroxyquinoline-2-carbaldehyde and its Cu(II) Complex acs.org

| Compound | Technique | Wavenumber/Wavelength | Assignment |

| Ligand (L2) | FTIR (cm⁻¹) | 1636 | ν(C=N) |

| Ligand (L2) | UV-Vis (nm) in CH₂Cl₂ | 412 | π→π |

| Cu₂(L2)₄ Complex | UV-Vis (nm) in CH₂Cl₂ | 423 | π→π / LMCT |

This table features data from a related 8-hydroxyquinoline derivative to exemplify the spectroscopic changes upon complexation.

The increased rigidity of the ligand upon chelation with a metal ion can also lead to enhanced fluorescence emission, a property that is highly valuable for the development of fluorescent chemosensors. scispace.com

Solution Speciation and pH-Dependent Behavior of Metal Complexes

The behavior of metal complexes in solution, including their stability and the types of species present, is often dependent on the pH of the medium. Understanding this pH-dependent speciation is crucial for applications in various fields. acs.org

Studies on related copper(II) and zinc(II) complexes with Schiff base ligands derived from 8-hydroxyquinoline-2-carbaldehyde have utilized UV-Vis spectrophotometry and other techniques like Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) to investigate their solution behavior. acs.org These studies help to determine the binding modes of the ligands to the metal ions in solution, particularly at different pH values. acs.org

For many quinoline-based ligands, the nitrogen atom of the quinoline ring and the oxygen of a nearby hydroxyl group (or the nitrogen of an imine group) act as the primary binding sites. scirp.orgscirp.org The stability of the resulting chelate is influenced by the pH, which affects the protonation state of these donor atoms. Typically, complex formation is more favorable in neutral or slightly basic conditions where the donor groups are deprotonated. jchemlett.com The stoichiometry of the complexes in solution, such as the common 1:2 metal-to-ligand ratio, can be confirmed using methods like conductometric and spectrophotometric titrations. scirp.orgscirp.org

The investigation of solution speciation allows for the identification of the dominant complex species present under specific pH conditions, which is essential for understanding their reactivity and bioavailability.

Biological Activity and Medicinal Chemistry Applications of 8 Methoxyquinoline 2 Carbaldehyde and Its Derivatives

Anticancer Potential and Molecular Mechanisms of Action

The quest for novel and effective anticancer agents has led to the extensive investigation of 8-methoxyquinoline-2-carbaldehyde derivatives. These compounds have demonstrated significant potential in combating various cancer types through multiple mechanisms of action.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. For instance, a novel tetracyclic condensed quinoline (B57606) compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b) quinoline-4(3H)-one (MPTQ), a structural analogue of the anticancer drug ellipticine, has been shown to induce dose- and time-dependent cell death in mouse neuroblastoma (neuro 2a) and human neuroblastoma (SH-SY5Y) cells. semanticscholar.org Studies have indicated that MPTQ-mediated cell death in neuro 2a cells involves apoptosis, as evidenced by nuclear oligonucleosomal DNA fragmentation. semanticscholar.org This apoptotic process is associated with the increased phosphorylation of p53 at Ser15 and Ser20, which correlates with the hyperphosphorylation of the Ataxia-Telangiectasia mutated (ATM) protein. semanticscholar.org

Furthermore, MPTQ-mediated apoptosis involves the activation of the intrinsic apoptotic pathway, characterized by the increased activation of caspase-9, -3, and -7, but not caspase-2 and -8. semanticscholar.org The increased levels of caspase-3 and cleaved Poly (ADP Ribose) polymerase (PARP) in the nucleus of treated cells further support the involvement of this pathway. semanticscholar.org Additionally, the increased nuclear translocation of apoptosis-inducing factor suggests a potential role for a caspase-independent apoptosis pathway. semanticscholar.org

Similarly, other quinoline derivatives have been found to induce apoptosis and cause cell cycle arrest. For example, copper(II) complexes with 2-((2-(pyridin-2-yl)hydrazono)methyl)quinoline-8-ol have been shown to induce caspase-dependent apoptosis and cause cancer cell cycle arrest in the S phase. nih.gov The cytotoxicity of quinoline derivatives is often linked to their ability to cause cell cycle arrest and apoptosis. researchgate.net

Reactive Oxygen Species Generation in Cancer Cells

Another significant mechanism contributing to the anticancer activity of this compound derivatives is the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can induce cellular damage and trigger cell death pathways. youtube.com Cancer cells typically have higher basal levels of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. nih.gov

While specific studies focusing solely on this compound and ROS generation are limited, the broader class of quinoline derivatives has been implicated in this process. The pro-oxidant activity of certain compounds can lead to oxidative damage to crucial cellular components like DNA, proteins, and lipids, ultimately leading to cell death. youtube.com This ability to generate ROS can be a powerful tool in cancer therapy, as it can selectively target cancer cells, which often have a compromised antioxidant defense system. nih.gov

Interaction with Cellular Targets (e.g., Enzymes, DNA, Proteins)

The therapeutic effects of this compound derivatives are also attributed to their ability to interact with various cellular targets, including enzymes, DNA, and proteins. The planar structure of the quinoline ring system allows for intercalation into DNA, a mechanism shared by the known anticancer agent ellipticine. semanticscholar.org For instance, MPTQ has been shown to intercalate with calf thymus DNA, which is believed to contribute to its cytotoxic effects. semanticscholar.org

Beyond DNA intercalation, these derivatives can also target specific enzymes and proteins involved in cancer progression. For example, new quinoline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby hindering their growth. nih.gov

The ability of 8-hydroxyquinoline (B1678124) derivatives to chelate metal ions, particularly copper, is another crucial aspect of their anticancer activity. nih.govnih.gov Copper is essential for various cellular processes, and its levels are often elevated in tumor tissues. By binding to copper, these compounds can disrupt copper homeostasis and induce cell death. nih.gov

In Vitro and In Vivo Efficacy Studies of Derivatives

The anticancer potential of this compound derivatives has been validated through numerous in vitro and in vivo studies. In vitro studies using various cancer cell lines have consistently demonstrated the cytotoxic effects of these compounds. For example, MPTQ has shown dose- and time-dependent cytotoxicity against mouse neuroblastoma (neuro 2a) and human neuroblastoma (SH-SY5Y) cells. semanticscholar.org Similarly, copper 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide complex (CuHQTS) has exhibited strong anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells in vitro. nih.govresearchgate.net

The following table summarizes the in vitro anticancer activity of selected this compound derivatives:

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Quinoline derivative 7 | Caco-2 | 93.5 µM | nih.gov |

| Quinoline derivative 9 | Caco-2 | >100 µM | nih.gov |

| Isatin derivative 13 | Caco-2 | 9.3 µM | nih.gov |

| Isatin derivative 14 | Caco-2 | 5.7 µM | nih.gov |

In vivo studies have further corroborated the promising anticancer effects observed in vitro. For instance, the in vivo antitumor properties of 8-hydroxyquinoline-2-carbaldehyde were investigated in nude male rats with hepatocellular carcinoma xenografts. The study revealed that intraperitoneal injections of the compound completely halted tumor growth without causing any tissue damage to vital organs. nih.gov Another study demonstrated the in vivo tumor growth inhibition activity of CuHQTS on prostate cancer in athymic nu/nu mice. The size of PC-3 xenograft tumors in mice treated with CuHQTS was significantly smaller than in the control group. nih.govresearchgate.net

Antimicrobial Efficacy and Pharmacological Pathways

In addition to their anticancer properties, derivatives of this compound have emerged as potent antimicrobial agents, addressing the urgent need for new antibiotics to combat drug-resistant bacteria.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds displayed moderate to good efficacy against three Gram-positive and three Gram-negative bacterial strains when compared to the reference drug Chloromycin. nih.govresearchgate.netresearchgate.net

The antibacterial activity of these compounds is often influenced by the nature of the substituents on the quinoline ring. Studies have shown that compounds with electron-donating substituents tend to have higher activity against both Gram-positive and Gram-negative bacteria compared to those with electron-withdrawing groups. scienceopen.com It has also been observed that some 8-hydroxyquinoline derivatives are more active against Gram-positive bacteria than Gram-negative bacteria. This difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of these compounds. scienceopen.com

The following table presents the antibacterial activity of selected 8-methoxyquinoline (B1362559) derivatives:

| Bacterial Strain | Compound 5 (MIC in µg/mL) |

| Vibrio parahaemolyticus (Gram-positive) | Good activity |

| Staphylococcus aureus (Gram-positive) | Good activity |

| Pseudomonas aeruginosa (Gram-negative) | Good activity |

| Escherichia coli (Gram-negative) | Good activity |

Note: "Good activity" indicates significant inhibition of bacterial growth as reported in the source. scienceopen.com

Antifungal and Antileishmanial Properties

The 8-quinoline core structure is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have demonstrated notable activity against various fungal and leishmanial pathogens. The mechanism of action is often attributed to the chelation of metal ions essential for microbial enzyme function. researchgate.net

With regard to antifungal properties, derivatives of the closely related 8-hydroxyquinoline have shown significant efficacy. For instance, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited potent in vitro antifungal activity against a panel of seven fungal pathogens, with some compounds showing minimum inhibitory concentrations (MICs) as low as ≤ 0.0313 μg/mL against clinically relevant species like Candida auris and Candida glabrata. nih.gov While not direct derivatives of this compound, these findings underscore the potential of the quinoline scaffold in antifungal drug discovery. The introduction of different substituents on the quinoline ring and the side chain has been shown to modulate the antifungal potency. nih.govnih.gov

In the context of antileishmanial activity, derivatives of 8-hydroxyquinoline have also been investigated. One study reported the in vitro efficacy of 8-hydroxyquinoline against Leishmania martiniquensis, with IC₅₀ values of 1.60 ± 0.28 µg/mL for promastigotes and 1.56 ± 0.02 µg/mL for intracellular amastigotes. nih.gov More directly relevant, a study focused on the M1 aminopeptidase (B13392206) of Leishmania donovani (LdM1AP) screened synthesized 8-hydroxy-2-quinoline carbaldehyde derivatives for their inhibitory potential. nih.gov Two compounds, designated HQ2 and HQ12, were identified as potent inhibitors of LdM1AP, competing with the substrate for binding to the enzyme's active site. nih.gov These lead compounds demonstrated a greater affinity for LdM1AP than the natural substrate in both in vitro and in silico models, suggesting that the 8-hydroxy-2-quinoline carbaldehyde scaffold is a promising starting point for the design of novel antileishmanial drugs. nih.gov

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial activity of quinoline derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that govern their efficacy. The 8-hydroxyquinoline nucleus itself is a critical component, with its metal-chelating ability being a primary driver of antimicrobial action. researchgate.net

Key SAR insights for antimicrobial 8-hydroxyquinoline derivatives include:

Substitution at Position 2 and 5: Modifications at these positions on the quinoline ring can significantly enhance antibacterial efficacy. For example, substituted phenyl esters have shown potent activity against S. aureus and Gram-negative bacteria. researchgate.net

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly at the para position of a phenyl substituent, has been found to increase antibacterial activity. researchgate.net

Lipophilicity: The introduction of halogen atoms at various positions can increase the lipophilicity of the compounds, which may influence their ability to penetrate microbial cell membranes. nih.gov

Side Chain Structure: In the case of thiosemicarbazone derivatives, the nature of the amine substituent plays a crucial role. Aryl methylene (B1212753) groups and a methyl group on the thiosemicarbazone moiety were found to promote antifungal activity, while aliphatic rings were less favorable. nih.gov

For quinolinequinones, another class of quinoline derivatives, SAR analysis indicated that the presence of an ester group is an important moiety for antibacterial activity, with its position influencing potency. mdpi.com These general principles of substitution and their impact on physicochemical properties and biological activity are instrumental in the rational design of new and more effective antimicrobial agents based on the this compound scaffold.

Role in Neurodegenerative Disease Research

Metal-Protein Attenuating Compound (MPAC) Properties

Metal dyshomeostasis, particularly of copper and zinc, is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease (AD). These metal ions can bind to amyloid-beta (Aβ) peptides, promoting their aggregation into neurotoxic plaques. nih.govnih.gov Metal-protein attenuating compounds (MPACs) are designed to modulate these aberrant metal-protein interactions, thereby promoting the solubilization and clearance of Aβ aggregates. nih.govnih.gov

Derivatives of 8-hydroxyquinoline, such as clioquinol (B1669181) (PBT1) and PBT2, have been investigated as MPACs. nih.govescholarship.org These compounds possess a moderate affinity for metal ions and can cross the blood-brain barrier. nih.gov A quinolylnitrone, QN 19, synthesized from 8-hydroxyquinoline-2-carbaldehyde, has been identified as a biometal chelator. researchgate.netnih.gov This property, in conjunction with its other biological activities, positions it as a multifunctional ligand for neurodegenerative disease therapy. Chronic treatment of double transgenic APPswe-PS1δE9 mice with QN 19 was found to reduce the amyloid plaque load in the hippocampus and cortex of female mice, highlighting its disease-modifying potential. researchgate.netnih.gov

Inhibition of Cholinesterases and Monoamine Oxidases

A key therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine. nih.gov Similarly, inhibition of monoamine oxidases (MAOs), which are involved in the degradation of neurotransmitters and the generation of oxidative stress, is another promising approach. nih.gov

A quinolylnitrone derivative of 8-hydroxyquinoline-2-carbaldehyde, known as QN 19, has demonstrated potent and selective inhibitory activity against both BChE and MAO-B. researchgate.netnih.gov This dual-targeting ability is particularly significant for the development of multi-target-directed ligands for complex neurodegenerative diseases.

| Compound | Target Enzyme | IC₅₀ |

| QN 19 | hBChE | 1.06 ± 0.31 nmol/L |

| QN 19 | hMAO-B | 4.46 ± 0.18 μmol/L |

| 8-hydroxyquinoline-2-carbaldehyde | hBChE | 5.26 ± 0.17 μmol/L |

Table showing the inhibitory concentrations (IC₅₀) of QN 19 and its parent compound against human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B). Data sourced from nih.gov.

Interestingly, the parent compound, 8-hydroxyquinoline-2-carbaldehyde, also exhibited inhibitory activity against hBChE, albeit at a much higher concentration than its nitrone derivative. nih.gov The crystal structures of QN 19 in complex with hBChE and hMAO-B have provided a structural basis for its potent binding. researchgate.net Furthermore, in vivo studies have shown that QN 19 has an anti-amnesic effect in a scopolamine-induced mouse model of AD. researchgate.netnih.gov

Applications as Fluorescent Probes for Biological Imaging

Design Principles of 8-Methoxyquinoline-Based Fluorescent Probes

Quinoline-based scaffolds are widely utilized in the development of fluorescent probes for bioimaging due to their favorable photophysical properties. crimsonpublishers.com The design of such probes is a rational process, often involving the strategic modification of the quinoline core to achieve desired characteristics like high sensitivity, selectivity for a specific analyte, and good photostability. researchgate.netrsc.org

The general design of a quinoline-based fluorescent probe incorporates three key domains:

Compound Polarization: This domain influences the probe's interaction with its biological environment.

Tuning of Photophysical Properties: Modifications in this region allow for the fine-tuning of the probe's absorption and emission wavelengths, Stokes shift, and quantum yield.

Structural Diversity: This domain allows for the introduction of various functional groups to modulate properties like solubility, cell permeability, and targeting specificity. researchgate.net

Several photophysical mechanisms can be exploited in the design of these probes, including Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Förster Resonance Energy Transfer (FRET), and Photo-Induced Electron Transfer (PET). researchgate.net For instance, multiphoton fluorescent probes based on a quinoline core have been developed for imaging lipid droplets in living cells, offering advantages like deeper tissue penetration and lower phototoxicity. crimsonpublishers.comresearchgate.net The 8-methoxy group in this compound can influence the electron density of the aromatic system, which in turn affects the photophysical properties of any derived fluorescent probe. The aldehyde functional group provides a convenient handle for further chemical modification, allowing for the attachment of recognition moieties for specific biological targets.

Detection of Biological Analytes (e.g., Hydrazine (B178648), Hypochlorite)

While this compound itself is not typically used as a direct fluorescent probe, its quinoline core is a fundamental component in the design of sophisticated sensors for biologically significant analytes like hydrazine (N₂H₄) and hypochlorite (B82951) (ClO⁻). The aldehyde group at the 2-position is a reactive site that readily allows for the synthesis of derivatives, such as Schiff bases, which can be engineered to act as highly selective and sensitive fluorescent probes.

These probes often operate on a "turn-on" fluorescence mechanism. In their native state, the molecules exhibit weak or no fluorescence. Upon selective reaction with a target analyte like hydrazine or hypochlorite, a chemical transformation occurs that restores or activates a strong fluorescent signal. mdpi.comrsc.orgresearchgate.net For instance, quinoline-based probes have been developed that become fluorescent upon reaction with hypochlorite through an oxidative mechanism. researchgate.net Similarly, fluorescent probes have been designed to detect hydrazine with high sensitivity, with detection limits reaching nanomolar concentrations. mdpi.comrsc.org The development of these sensors is critical for monitoring environmental toxins and understanding the role of reactive oxygen species like hypochlorite in biological systems. researchgate.netresearchgate.net

Bioimaging Studies in Cellular Systems

The fluorescent properties of quinoline derivatives make them valuable tools for bioimaging. Probes derived from the quinoline scaffold can be used to visualize the presence and distribution of specific analytes within living cells. This application is a direct extension of their analyte-sensing capabilities, allowing researchers to track changes in analyte concentrations in real-time.

For example, fluorescent probes developed for hydrazine and hypochlorite have been successfully applied to imaging in living cells. mdpi.comrsc.orgnih.gov These studies demonstrate the ability of the probes to cross cell membranes and react with intracellular analytes, providing spatial and temporal information about cellular processes. Quinoline-based probes have been used to detect hypochlorite in live cells, highlighting their potential in studying oxidative stress and related diseases. researchgate.net The ability to visualize these small molecules is crucial for understanding their physiological and pathological roles. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

Derivatives of the quinoline-2-carbaldehyde scaffold have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation. tandfonline.com The research in this area often uses the closely related precursor, 8-hydroxyquinoline-2-carbaldehyde, which is then converted into various carboxamide derivatives. tandfonline.comnih.gov

A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. tandfonline.comnih.govresearchgate.net These compounds demonstrated significant inhibition, with potencies varying based on the substitution at the 8-position of the quinoline ring. The derivatives showed inhibitory constants (Kᵢ) in the low nanomolar to micromolar range against cytosolic isoforms hCA I and hCA II, and the membrane-bound isoform hCA IV. tandfonline.comnih.gov For example, one derivative with a 3-cyanobenzyl ether substitution (compound 5h) was a particularly potent inhibitor of hCA I and hCA II, with Kᵢ values of 61.9 nM and 33.0 nM, respectively. tandfonline.comnih.gov These findings identify the quinoline scaffold as a promising framework for developing isoform-selective CA inhibitors. tandfonline.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 8-Substituted Quinoline-2-Carboxamide Derivatives Data sourced from references tandfonline.comnih.gov

| Compound | Substitution at 8-Position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) |

|---|---|---|---|---|

| 5a | Propyl ether | 124.8 | 88.4 | 1128 |

| 5b | Butyl ether | 101.4 | 85.7 | 976.3 |

| 5h | 3-Cyanobenzyl ether | 61.9 | 33.0 | 657.2 |

| Acetazolamide (Standard) | N/A | 250 | 12 | 45 |

Drug Discovery and Lead Compound Development

The quinoline-2-carbaldehyde structure is a valuable starting point for the discovery of new drugs, particularly in the field of oncology. nih.gov By converting the aldehyde group into other functional groups, such as Schiff bases, medicinal chemists can create libraries of compounds for biological screening. acs.orgekb.eg

One successful strategy involves the reaction of quinoline-2-carbaldehyde with thiosemicarbazides to form Schiff bases, which are then complexed with copper. acs.orgnih.gov These copper complexes have been investigated as proteasome inhibitors for the treatment of human prostate cancer. The proteasome is a key cellular machine responsible for protein degradation, and its inhibition can lead to cancer cell death. One such derivative, a quinoline thiosemicarbazone copper complex, was found to be a potent proteasome inhibitor in PC-3 and LNCaP human prostate cancer cells, with IC₅₀ values of 4 µM and 3.2 µM, respectively. acs.orgnih.gov This potency was significantly greater than that of other known inhibitors like clioquinol. nih.gov

Furthermore, Schiff bases derived from the related 8-hydroxyquinoline-2-carbaldehyde have been complexed with various transition metals to create metallodrugs with significant antiproliferative properties against colon cancer cells. nih.gov These examples underscore the utility of the 8-substituted-quinoline-2-carbaldehyde scaffold as a versatile platform for generating lead compounds in drug discovery. nih.gov

Table 2: Cytotoxicity of Quinoline-2-Carboxaldehyde Derivatives Data sourced from references acs.orgnih.gov

| Compound | Cell Line | Biological Target | IC₅₀ (µM) |

|---|---|---|---|

| Quinoline thiosemicarbazone 2 (FPA-137) | PC-3 (Prostate Cancer) | Proteasome | 4 |

| LNCaP (Prostate Cancer) | Proteasome | 3.2 | |

| Clioquinol (Reference) | PC-3 (Prostate Cancer) | Proteasome | 10 |

| LNCaP (Prostate Cancer) | Proteasome | Not Reported |

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 8-Methoxyquinoline-2-carbaldehyde, offering precise information about the chemical environment of each atom within the molecule.

The ¹H and ¹³C NMR spectra of quinoline (B57606) derivatives provide a wealth of information for structural confirmation. For the related compound, 8-hydroxyquinoline-5-carbaldehyde, the proton NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons and the aldehyde proton. mdpi.com The aromatic protons appear in the range of δ 7.26-9.56 ppm, while the aldehyde proton (HC=O) resonates as a singlet at δ 10.14 ppm. mdpi.com The ¹³C NMR spectrum of this compound displays signals for the aromatic carbons between δ 110.8 and 159.6 ppm, with the carbonyl carbon appearing at δ 192.2 ppm. mdpi.com

In a similar vein, the ¹H NMR spectrum of 8-hydroxyquinoline-7-carbaldehyde (B1296194) in DMSO-d₆ exhibits aromatic proton signals from δ 7.24 to 9.07 ppm and an aldehyde proton signal at δ 10.41 ppm. mdpi.com For 2-chloro-8-methoxyquinoline-3-carbaldehyde, the hydrogen atoms are typically found at calculated positions with C-H bond lengths of 0.93–0.96 Å. researchgate.netnih.gov

Detailed analysis of related structures, such as 1-(2-methoxyphenyl)-N-phenylmethanimine, reveals specific chemical shifts and coupling constants that aid in assignment. For instance, the methoxy (B1213986) group protons appear as a singlet at δ 3.88 ppm, and the various aromatic protons show distinct multiplets and coupling patterns. rsc.org The corresponding ¹³C NMR shows the methoxy carbon at δ 55.8 ppm. rsc.org

The following tables summarize representative ¹H and ¹³C NMR data for analogous quinoline and aldehyde structures, which can be used as a reference for interpreting the spectra of this compound.

Table 1: Representative ¹H NMR Data for Related Quinoline Aldehydes

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | DMSO-d₆ | Aromatic | 7.26-9.56 |

| Aldehyde (HC=O) | 10.14 (s) | ||

| 8-Hydroxyquinoline-7-carbaldehyde | DMSO-d₆ | Aromatic | 7.24-9.07 |

| Aldehyde (HC=O) | 10.41 (s) | ||

| Quinoline-2-carbaldehyde | CDCl₃ | Aldehyde (HC=O) | 10.23 (s) |

| Aromatic | 7.69-8.31 |

Data sourced from multiple studies. mdpi.comrsc.org

Table 2: Representative ¹³C NMR Data for Related Quinoline Aldehydes| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | DMSO-d₆ | Aromatic | 110.8-159.6 |

| Carbonyl (C=O) | 192.2 | ||

| Quinoline-2-carbaldehyde | CDCl₃ | Aromatic | 117.5-152.7 |

| Carbonyl (C=O) | 193.9 |

Data sourced from multiple studies. mdpi.comrsc.org

While ¹H and ¹³C NMR are fundamental for structural assignment, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for gaining deeper mechanistic insights and confirming connectivity in complex heterocyclic systems. beilstein-journals.orgmdpi.com These techniques are crucial for unambiguously assigning protons and carbons, especially in molecules where spectral overlap is significant. mdpi.com For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range correlations between protons and carbons, which is instrumental in piecing together the molecular puzzle. ipb.pt An example is the correlation observed between methoxy protons and the quaternary carbon to which they are attached, as well as adjacent carbons. ipb.pt Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, aiding in stereochemical assignments. beilstein-journals.org The application of these advanced methods allows for a detailed understanding of the molecule's three-dimensional structure and potential intermolecular interactions. ipb.pt

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes. qut.edu.auresearchgate.neteie.gr

FTIR spectroscopy is particularly sensitive to polar functional groups. For quinoline derivatives, characteristic bands are expected for the C=O stretching of the aldehyde group, typically in the region of 1660-1700 cm⁻¹. mdpi.com The C-O-C stretching of the methoxy group would also be observable, along with the C=N and C=C stretching vibrations of the quinoline ring system. For instance, in 8-hydroxyquinoline-7-carbaldehyde, the C=O stretching vibration is observed at 1667 cm⁻¹. mdpi.com

Raman spectroscopy, being a complementary technique, is particularly useful for analyzing non-polar bonds and symmetric vibrations. qut.edu.au It is less susceptible to interference from water, making it a valuable tool for studying samples in aqueous environments. qut.edu.au For quinoline-based structures, Raman spectra would reveal information about the aromatic ring vibrations and the carbon skeleton. qut.edu.aueie.gr The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. researchgate.neteie.gr

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Quinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1660-1700 | FTIR |

| Aromatic C=C | Stretch | 1450-1600 | FTIR/Raman |

| C-O-C (ether) | Asymmetric Stretch | 1200-1275 | FTIR |

| C-O-C (ether) | Symmetric Stretch | 1020-1075 | FTIR |

| Quinoline Ring | Skeletal Vibrations | Various | FTIR/Raman |

Data compiled from general spectroscopic tables and studies on related compounds. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides crucial information about the electronic transitions within this compound, shedding light on its ground and excited state properties.

The UV-Vis absorption spectrum of quinoline derivatives is characterized by multiple absorption bands corresponding to π→π* transitions within the aromatic system. mdpi.com The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring. mdpi.com For 8-methoxyquinoline (B1362559), the presence of the electron-donating methoxy group is expected to influence the electronic transitions. mdpi.com The aldehyde group, being an electron-withdrawing group, will also play a significant role in modulating the absorption and emission properties. mdpi.com

Fluorescence spectroscopy reveals the molecule's ability to emit light after electronic excitation. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their fluorescent properties. mdpi.comresearchgate.net The fluorescence intensity and wavelength of maximum emission are dependent on factors such as the solvent polarity and the nature of the substituents. mdpi.com Ether derivatives of 8-hydroxyquinoline, such as 8-methoxyquinoline, often exhibit higher fluorescence intensity compared to the parent compound due to the blockage of excited-state proton transfer (ESPT) pathways. mdpi.com The study of ruthenium(II) complexes with 8-quinolate ligands shows that the absorption and emission spectra are significantly red-shifted compared to parent complexes, with emission maxima in the near-infrared region. elsevierpure.com

Table 4: Photophysical Properties of a Related Quinoline Derivative

| Compound | Solvent | λ_abs (nm) | λ_em (nm) |

|---|---|---|---|

| 8-Octyloxyquinoline | MeOH | 246, 314 | 370 |

| CH₃CN | 244, 312 | 365 | |

| CHCl₃ | 246, 316 | 368 |

Data for 8-octyloxyquinoline, an ether derivative of 8-hydroxyquinoline. mdpi.com

Time-resolved fluorescence spectroscopy is a powerful tool to investigate the dynamics of the excited state, providing information on the fluorescence lifetime (τ). aps.org The fluorescence lifetime is a measure of the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various deactivation pathways, including radiative (fluorescence) and non-radiative processes. aps.org For instance, time-resolved fluorescence studies on single-walled carbon nanotubes revealed a fast decay on the picosecond timescale due to non-radiative processes. aps.org In the context of this compound, time-resolved fluorescence measurements could elucidate the kinetics of its excited state decay and provide insights into potential quenching mechanisms or excited-state reactions. The fluorescence lifetime of bis(8-hydroxyquinoline) zinc nanoparticles has been shown to vary with preparation conditions, with values in the range of 13 to 17 ns. researchgate.net For Ru(II) complexes of 8-quinolate, emission lifetimes of 11.4 to 32.2 ns have been measured in different solvents. elsevierpure.com

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the compound's elemental formula. The empirical formula for this compound is C₁₁H₉NO₂. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and identifying any potential impurities. In GC-MS analysis of related quinolinecarbaldehydes, a common fragmentation pattern observed is the initial loss of the carbonyl group (CO). mdpi.com

The predicted monoisotopic mass and collision cross-section (CCS) values for various adducts of this compound provide further data for its characterization. These computational predictions are valuable for interpreting experimental mass spectrometry data.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.07060 | 136.5 |

| [M+Na]⁺ | 210.05254 | 146.6 |

| [M-H]⁻ | 186.05604 | 140.2 |

| [M+NH₄]⁺ | 205.09714 | 156.3 |

| [M+K]⁺ | 226.02648 | 143.8 |

| [M+H-H₂O]⁺ | 170.06058 | 129.7 |

| [M+HCOO]⁻ | 232.06152 | 159.7 |

| [M+CH₃COO]⁻ | 246.07717 | 182.9 |

| [M+Na-2H]⁻ | 208.03799 | 145.6 |

| [M]⁺ | 187.06277 | 139.3 |

| [M]⁻ | 187.06387 | 139.3 |

m/z: mass-to-charge ratio

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound provides critical information about its electron transfer capabilities, which is fundamental to its potential applications in areas such as catalysis and materials science.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. While specific CV data for this compound is not extensively detailed in the provided search results, the electrochemical properties of structurally similar quinoline derivatives have been studied. For instance, the investigation of 8-hydroxy-quinoline-5-carbaldehyde revealed distinct oxidation waves. mdpi.com This suggests that the quinoline scaffold is electrochemically active and that substituents significantly influence the redox potentials.

The study of related compounds demonstrates that the electroactive sites and the potentials at which oxidation and reduction occur are highly dependent on the molecular structure. For example, in 8-hydroxy-quinoline-5-carbaldehyde, the hydroxyl group is proposed as a likely site for oxidation. mdpi.com

A strong correlation exists between the chemical structure of quinoline derivatives and their reduction and oxidation potentials. mdpi.com The nature and position of substituents on the quinoline ring system can significantly alter the electron density distribution within the molecule, thereby affecting its ease of oxidation or reduction.

For example, the presence of an electron-donating group, such as a methyl group, has been shown to facilitate oxidation in related quinoline compounds. Conversely, the reduction potential of methylated quinolines was found to be more negative compared to their non-methylated counterparts. mdpi.com These findings are often supported by computational studies of frontier molecular orbitals (HOMO and LUMO), which help to explain the observed electrochemical behavior. mdpi.com Understanding these structure-property relationships is crucial for the rational design of new quinoline-based molecules with tailored redox properties for specific applications.

Computational and Theoretical Investigations of 8 Methoxyquinoline 2 Carbaldehyde

Quantum Chemical Computations

Quantum chemical computations are a cornerstone of modern chemical research, allowing for the detailed study of electronic structure and properties. For 8-Methoxyquinoline-2-carbaldehyde, these methods elucidate the fundamental aspects of its chemical nature.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is focused on calculating the properties of a system in its lowest energy state, known as the ground state, by using the electron density as the fundamental variable. This approach is generally more computationally efficient than other high-level methods while providing a good balance of accuracy.

For this compound, DFT calculations are employed to predict its optimized geometry, stability, and various electronic properties. A common approach involves using functionals like B3LYP combined with a basis set such as 6-31G* to determine the most stable three-dimensional arrangement of the atoms. These ground-state calculations are foundational for all other computational analyses, including vibrational frequencies, reaction mechanisms, and electronic structure analysis. Studies on related quinoline (B57606) derivatives have successfully used DFT to optimize molecular structures and analyze their properties. eurjchem.comsiftdesk.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronically excited states. This is particularly important for understanding a molecule's response to light, such as its UV-visible absorption spectrum. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of photons, moving an electron from an occupied orbital to an unoccupied one.

In the context of this compound, TD-DFT is used to calculate its electronic absorption spectra and investigate the nature of its excited states. eurjchem.com This analysis helps in understanding its photophysical properties and potential as a fluorescent probe or in other applications involving light interaction. The method provides insights into which molecular orbitals are involved in electronic transitions, characterizing them as, for example, local excitations or intramolecular charge transfer (ICT) events. While specific TD-DFT data for this compound is not detailed in available literature, the methodology is standard for similar compounds. eurjchem.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of the system, revealing information about its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations can assess the stability of the molecule's conformation and its complexes, for instance, when docked into the active site of a protein. These simulations, often performed using software packages like GROMACS, can track the trajectory of the molecule over nanoseconds, providing insights into the stability of ligand-protein interactions. Conformational analysis, a key part of this process, identifies the different spatial arrangements (conformers) of the molecule and their relative energies, which is crucial for understanding its biological activity.

Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals critical information about its reactivity, stability, and spectroscopic properties. For this compound, this involves examining its molecular orbitals and the distribution of electric charge across the molecule.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. rsc.org For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO and visualize their spatial distribution. This analysis helps in predicting the molecule's electron-donating and electron-accepting capabilities and understanding its electronic transitions. For instance, in related quinoline derivatives, the charge density of the HOMO is often located on one part of the molecule, while the LUMO's density is on another, indicating the direction of intramolecular charge transfer upon excitation. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following values are for illustrative purposes to demonstrate typical data from DFT calculations, as specific published values for this compound were not found in the searched literature.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |

Charge Analysis and Molecular Electrostatic Potential (MEP)

Charge analysis methods, such as Mulliken population analysis, and the calculation of the Molecular Electrostatic Potential (MEP) are used to understand the distribution of charge within a molecule. The MEP is a 3D map that shows the electrostatic potential on the surface of a molecule, indicating regions that are rich or poor in electrons.

The MEP is invaluable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) and aldehyde groups, highlighting these as sites for hydrogen bonding or metal coordination. siftdesk.org This analysis is crucial for predicting non-covalent interactions, which are key to the molecule's role in biological systems and crystal engineering. eurjchem.comsiftdesk.org

Intermolecular Interaction Studies

Intermolecular interactions are crucial in determining the chemical and physical properties of molecular systems. Computational methods allow for the visualization and quantification of these weak interactions.

Noncovalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak, noncovalent interactions in three-dimensional space, such as hydrogen bonds, van der Waals forces, and steric repulsion. eurjchem.com This method is based on the electron density (ρ) and its reduced density gradient (RDG). The RDG is a dimensionless quantity that highlights regions of space where the electron density is changing slowly, which is characteristic of noncovalent interactions. mdpi.com

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be distinguished. mdpi.com

In the analysis of the related 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the NCI-RDG plot revealed several key interactions. eurjchem.com The presence of spikes in the low-gradient, low-density region of the plot indicates the existence of noncovalent interactions. For this molecule, the analysis highlighted:

Strong Attractive Interactions : A significant blue-colored surface between the hydroxyl and aldehyde groups, indicating a strong intramolecular hydrogen bond.

Weak van der Waals Interactions : Green-colored surfaces spread over the quinoline ring, which are indicative of weak delocalized interactions.

Steric Repulsion : Red-colored areas, suggesting steric clashes, particularly involving the chlorine atoms.

For this compound, a similar NCI-RDG analysis would be expected to reveal intramolecular interactions involving the methoxy group and the aldehyde, as well as van der Waals forces across the aromatic system.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable quantum chemical tools that provide a visual representation of electron localization in a molecule. eurjchem.com They help in identifying core electrons, covalent bonds, and lone pairs of electrons. mdpi.com

ELF values range from 0 to 1, where a value close to 1 signifies high electron localization (typical for core electrons and covalent bonds), and a value around 0.5 suggests a more delocalized, electron-gas-like system. eurjchem.com LOL analysis, which is based on the kinetic energy density, offers a complementary view of electron localization, particularly where orbitals overlap. eurjchem.commdpi.com

For 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the ELF and LOL analyses showed high localization values (close to 1.0) around the C-H, C-C, C-O, and C-N bonds, confirming their covalent nature. The regions corresponding to the lone pairs on the oxygen and nitrogen atoms also exhibited high ELF values. The aromatic rings showed concentric circles of localization, characteristic of delocalized π-systems. eurjchem.com A similar pattern of electron localization would be anticipated for this compound, with distinct regions of high localization for the covalent bonds and lone pairs of the methoxy, aldehyde, and quinoline ring system.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the strength of bonds within a molecule. eurjchem.comijnc.ir It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals. The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of the interaction between a donor NBO (i) and an acceptor NBO (j). eurjchem.com

In the study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, NBO analysis revealed significant intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. The most significant interactions involved the delocalization of lone pairs from the oxygen and nitrogen atoms into the antibonding orbitals of the quinoline ring. eurjchem.com

A hypothetical NBO analysis for this compound would likely show strong hyperconjugative interactions involving the lone pairs of the methoxy oxygen and the nitrogen atom of the quinoline ring with the π* antibonding orbitals of the aromatic system. The table below presents a selection of significant donor-acceptor interactions and their stabilization energies as found in the analogous 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, which provides a model for the types of interactions expected. eurjchem.com